molecular formula C7H5NO2 B063802 6-Oxidofuro[2,3-c]pyridin-6-ium CAS No. 181526-20-5

6-Oxidofuro[2,3-c]pyridin-6-ium

Cat. No.: B063802
CAS No.: 181526-20-5
M. Wt: 135.12 g/mol
InChI Key: XRDAWPSTMXRNNX-UHFFFAOYSA-N
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Description

6-Oxidofuro[2,3-c]pyridin-6-ium is a bicyclic heteroaromatic compound featuring a fused furan-oxygen ring and a pyridinium core. The structure consists of a pyridine ring fused at the [2,3-c] position with an oxidized furan moiety, resulting in a positively charged pyridinium system.

Properties

IUPAC Name

6-oxidofuro[2,3-c]pyridin-6-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDAWPSTMXRNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC2=C1C=CO2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo(2,3-c)pyridine 6-oxide typically involves multi-step reactions. One common method includes the use of an Rh-catalyzed tandem reaction to construct the furo(2,3-c)pyridine core. This reaction involves the cyclization of appropriate precursors under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for furo(2,3-c)pyridine 6-oxide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-c)pyridine 6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furo(2,3-c)pyridine scaffold .

Scientific Research Applications

Furo(2,3-c)pyridine 6-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo(2,3-c)pyridine 6-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Core Structural Features

The [2,3-c] fusion pattern is a common motif in bioactive heterocycles. Key analogs include:

Compound Name Core Structure Key Substituents/Features Reference
6-Oxidofuro[2,3-c]pyridin-6-ium Furo-pyridinium Oxidized furan ring, pyridinium charge -
1-Methyl-1H-pyrrolo[2,3-c]pyridin-6-ium Pyrrolo-pyridinium N-Methyl group, quaternary ammonium
Chromen[4,3-c]pyrazol-4-ones Coumarin-pyrazole Chloro, formyl groups on coumarin
Naphtho[2,3-c]furandiones Naphthoquinone-furan Fused naphthoquinone, cytotoxic
  • Electronic Effects : The oxygen in the furo ring of this compound likely enhances electrophilicity compared to nitrogen-containing analogs like pyrrolo[2,3-c]pyridines, which exhibit basicity due to the pyrrole nitrogen .
  • Charge Distribution : The pyridinium charge in this compound may increase solubility in polar solvents, similar to quaternary ammonium salts in pyrrolo[2,3-c]pyridinium derivatives .

Structure-Activity Relationships (SAR)

  • Substitution Patterns : In pyrrolo[2,3-c]pyridines, N⁶-substitution enhances binding to neuronal L-type calcium channels, while maintaining MT3/QR2 affinity . This suggests that substituents on this compound could similarly modulate target selectivity.
  • Ring Size and Fusion : Expanding the fused system (e.g., naphtho[2,3-c]furandiones vs. simpler furo-pyridinium) correlates with increased cytotoxicity, likely due to improved planar stacking with biomolecules .

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